molecular formula C11H22N2O3 B1532910 cis-1-Boc-4-amino-3-piperidinemethanol CAS No. 1402249-02-8

cis-1-Boc-4-amino-3-piperidinemethanol

Cat. No.: B1532910
CAS No.: 1402249-02-8
M. Wt: 230.3 g/mol
InChI Key: JJYWLFQRQOTSKA-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1-Boc-4-amino-3-piperidinemethanol is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

The compound has been employed as a building block in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. A study utilized tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates to prepare cis-4-hydroxy delta-lactams, demonstrating its versatility in generating compounds with potential biological significance (Marin et al., 2004).

Asymmetric Synthesis

Another application involves its use in asymmetric syntheses, where derivatives of the compound have been synthesized to create (2S,5R)-5-hydroxylysine, a collagen-specific amino acid. The process showcases the compound's role in producing biologically relevant molecules with high stereoselectivity (Marin et al., 2002).

Utilization in Synthesizing Bicyclic Piperidines

The compound's derivatives have been synthesized from β-amino alcohols through a high diastereoselective ring expansion, indicating its application in the creation of new chiral bicyclic 3-hydroxypiperidines. This synthesis pathway highlights its contribution to developing chiral compounds for further chemical transformations (Wilken et al., 1997).

Intermediate in Biologically Active Compounds

Additionally, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in synthesizing biologically active compounds such as crizotinib, has been synthesized starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. This study exemplifies the compound's significance in pharmaceutical research and development (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl (3R,4S)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWLFQRQOTSKA-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1-Boc-4-amino-3-piperidinemethanol
Reactant of Route 2
cis-1-Boc-4-amino-3-piperidinemethanol
Reactant of Route 3
Reactant of Route 3
cis-1-Boc-4-amino-3-piperidinemethanol
Reactant of Route 4
Reactant of Route 4
cis-1-Boc-4-amino-3-piperidinemethanol
Reactant of Route 5
cis-1-Boc-4-amino-3-piperidinemethanol
Reactant of Route 6
cis-1-Boc-4-amino-3-piperidinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.